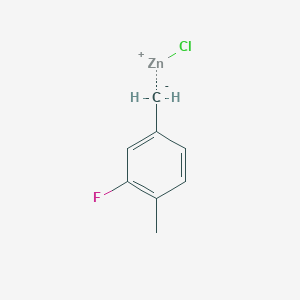
3-Fluoro-4-methylbenzylzinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-Fluoro-4-methylbenzylzinc chloride (MFCD11226461) is an organozinc reagent commonly used in organic synthesis. It is a derivative of benzylzinc chloride, where the benzyl group is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is typically used in cross-coupling reactions and other synthetic applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylbenzylzinc chloride is generally prepared by the reaction of 3-fluoro-4-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments to ensure consistency and yield. The compound is often supplied as a solution in THF to maintain its stability and ease of handling.
化学反应分析
Types of Reactions: 3-Fluoro-4-methylbenzylzinc chloride primarily undergoes cross-coupling reactions , such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in substitution reactions where the zinc moiety is replaced by other functional groups.
Common Reagents and Conditions:
Negishi Coupling: Typically involves palladium or nickel catalysts and a base like triethylamine. The reaction is carried out under an inert atmosphere at moderate temperatures.
Substitution Reactions: Often involve nucleophiles like halides or alkoxides under mild conditions.
Major Products: The major products of these reactions are typically substituted aromatic compounds, where the zinc moiety is replaced by the desired functional group, resulting in compounds with diverse applications in pharmaceuticals and materials science.
科学研究应用
Chemistry: 3-Fluoro-4-methylbenzylzinc chloride is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in medicinal chemistry.
Biology: In biological research, this compound is used to synthesize bioactive molecules that can be tested for their effects on various biological pathways. It is also employed in the modification of biomolecules to study their structure and function.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Its role in the synthesis of drug intermediates is crucial for the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials.
作用机制
The mechanism by which 3-fluoro-4-methylbenzylzinc chloride exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom coordinates with the electrophilic center of the substrate, facilitating the formation of new bonds. This coordination is crucial for the compound’s reactivity and selectivity in various synthetic applications.
相似化合物的比较
Benzylzinc chloride: Lacks the fluorine and methyl substituents, making it less reactive in certain applications.
3-Fluorobenzylzinc chloride: Similar but without the methyl group, affecting its steric and electronic properties.
4-Methylbenzylzinc chloride: Similar but without the fluorine atom, impacting its reactivity and selectivity.
Uniqueness: 3-Fluoro-4-methylbenzylzinc chloride is unique due to the presence of both fluorine and methyl substituents, which enhance its reactivity and selectivity in synthetic applications. The fluorine atom increases the compound’s electrophilicity, while the methyl group provides steric hindrance, making it a versatile reagent in organic synthesis.
生物活性
3-Fluoro-4-methylbenzylzinc chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, mechanisms of action, biological activities, and relevant case studies.
Molecular Formula: C9H10ClFZn
Molecular Weight: 229.6 g/mol
IUPAC Name: this compound
The synthesis of this compound typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with zinc metal in an organic solvent. This reaction forms a Grignard reagent, which is a key intermediate in various organic syntheses.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. The zinc atom in the compound can coordinate with various biological molecules, influencing enzyme activity and potentially modulating cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: It could interact with cellular receptors, altering signal transduction processes.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Cytotoxic Effects: In vitro assays have shown that it can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation as an anticancer agent.
- Modulation of Enzyme Activity: The compound has been studied for its ability to modulate the activity of enzymes involved in drug metabolism.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induced apoptosis in cancer cells | |
| Enzyme Modulation | Altered activity of metabolic enzymes |
Case Studies
Case Study 1: Antimicrobial Properties
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In a recent investigation involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound may trigger programmed cell death through mitochondrial pathways.
属性
分子式 |
C8H8ClFZn |
|---|---|
分子量 |
224.0 g/mol |
IUPAC 名称 |
chlorozinc(1+);2-fluoro-4-methanidyl-1-methylbenzene |
InChI |
InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
JFLKSLUCDCUVNE-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C(C=C1)[CH2-])F.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















